molecular formula C14H13IO2 B2783270 (2-(Benzyloxy)-4-iodophenyl)methanol CAS No. 854028-49-2

(2-(Benzyloxy)-4-iodophenyl)methanol

Cat. No.: B2783270
CAS No.: 854028-49-2
M. Wt: 340.16
InChI Key: LUDGNKBLIRJRCV-UHFFFAOYSA-N
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Description

(2-(Benzyloxy)-4-iodophenyl)methanol is a versatile aromatic alcohol that serves as a valuable synthetic intermediate in organic and medicinal chemistry research. Its molecular structure incorporates two highly functionalizable sites: a benzyl-protected phenol and an iodinated aromatic ring. The benzyl ether group is a common protecting group for phenols, stable under a variety of conditions but readily removed by hydrogenolysis . The iodine substituent on the phenyl ring makes this compound a crucial precursor for metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, enabling the construction of more complex biaryl systems . As a benzylic alcohol, it can also be selectively oxidized to the corresponding aldehyde using modern hypervalent iodine reagents, providing a pathway to further diversify the molecule . This combination of features makes this compound a particularly useful building block for constructing drug-like molecules and exploring new chemical spaces in drug discovery programs. The compound is for research applications only and is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet and handle this material with appropriate personal protective equipment in a well-ventilated laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-iodo-2-phenylmethoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13IO2/c15-13-7-6-12(9-16)14(8-13)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDGNKBLIRJRCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)I)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Multifunctional Aromatic Compounds

Multifunctional aromatic compounds are organic molecules that possess a central aromatic ring substituted with two or more distinct functional groups. The value of these compounds in synthesis lies in their ability to undergo a variety of chemical reactions at different sites, often in a controlled and sequential manner. This multifunctionality allows chemists to build molecular complexity efficiently, as the single starting material contains multiple points for diversification.

(2-(Benzyloxy)-4-iodophenyl)methanol is a prime exemplar of this class. Its structure is characterized by:

An Aryl Iodide : The carbon-iodine bond is the most reactive of the aryl halides, making it an excellent electrophile for a wide array of transition metal-catalyzed cross-coupling reactions.

A Benzylic Alcohol : The primary alcohol group (-CH₂OH) attached to the benzene (B151609) ring is a versatile functional handle. It can be readily oxidized to an aldehyde or carboxylic acid, converted into esters or ethers, or replaced by other nucleophiles. researchgate.net

A Benzyl (B1604629) Ether : The benzyloxy group (-OCH₂Ph) is a widely used protecting group for phenols. organic-chemistry.org Its stability under many reaction conditions, coupled with well-established methods for its cleavage (e.g., hydrogenolysis), makes it a strategic element in multistep synthesis. ontosight.aiuwindsor.ca

The specific ortho and para substitution pattern of these groups on the phenyl ring further influences the molecule's reactivity and potential applications, allowing for the synthesis of highly substituted and sterically complex aromatic systems.

Table 1: Properties of this compound
PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₄H₁₃IO₂
Molecular Weight356.16 g/mol
CAS Number854028-49-2
Key Functional GroupsAryl Iodide, Benzylic Alcohol, Benzyl Ether

Significance As a Strategic Building Block in Complex Molecule Synthesis

The utility of (2-(Benzyloxy)-4-iodophenyl)methanol as a strategic building block stems from the distinct reactivity of its three functional groups, which can be addressed selectively. This orthogonality is a cornerstone of modern synthetic strategy, preventing unwanted side reactions and minimizing the need for cumbersome protection-deprotection sequences. wikipedia.org

Reactivity of the Aryl Iodide : The aryl iodide moiety is the most common and reactive coupling partner for a vast range of palladium-catalyzed cross-coupling reactions. researchgate.net This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the C4 position. Key transformations include:

Suzuki-Miyaura Coupling : Reaction with organoboron reagents to form biaryl structures.

Heck Reaction : Coupling with alkenes to introduce vinyl groups. rsc.org

Sonogashira Coupling : Reaction with terminal alkynes to form aryl alkynes. rsc.org

Buchwald-Hartwig Amination : Formation of C-N bonds by coupling with amines. nih.gov

C-O Coupling : Formation of diaryl ethers by coupling with phenols or alcohols. researchgate.netnih.gov

Reactivity of the Benzylic Alcohol : The primary alcohol offers a second site for molecular elaboration. It is a crucial intermediate in organic synthesis, susceptible to a variety of transformations. researchgate.net

Oxidation : Selective oxidation can yield the corresponding benzaldehyde (B42025) derivative under mild conditions or a benzoic acid under stronger conditions. nih.gov

Etherification/Esterification : The alcohol can be converted into other ethers or esters, which can be used to attach different molecular fragments or act as alternative protecting groups. organic-chemistry.orgnih.gov

Nucleophilic Substitution : Activation of the hydroxyl group (e.g., conversion to a tosylate or halide) allows for its displacement by a wide range of nucleophiles.

Reactivity of the Benzyl (B1604629) Ether : The benzyl ether primarily serves as a robust protecting group for the phenolic oxygen. orgsyn.org Its stability to acidic and basic conditions allows for extensive modification at the aryl iodide and benzylic alcohol sites. When its removal is desired, it can be cleaved selectively, typically via palladium-catalyzed hydrogenolysis, which is a mild method that often does not affect other functional groups like esters or aryl halides. ontosight.ai

Table 2: Synthetic Potential of Functional Groups in this compound
Functional GroupReaction TypeTypical ReagentsResulting Structure
Aryl IodideSuzuki-Miyaura CouplingAr'-B(OH)₂, Pd catalyst, BaseC-C bond (Biaryl)
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, BaseC-C bond (Aryl-alkyne)
Buchwald-Hartwig AminationR₂NH, Pd catalyst, BaseC-N bond (Arylamine)
Heck CouplingAlkene, Pd catalyst, BaseC-C bond (Aryl-alkene)
Benzylic AlcoholOxidationPCC, DMP, MnO₂Aldehyde (-CHO)
EsterificationR'COOH, Acid catalystEster (-CH₂OCOR')
Williamson Ether SynthesisBase, R'XEther (-CH₂OR')
Benzyl EtherDeprotection (Hydrogenolysis)H₂, Pd/CPhenol (B47542) (-OH)
Deprotection (Oxidative)DDQ (for activated systems)Phenol (-OH)

Overview of Research Directions in Benzylic and Aryl Halide Chemistry

The chemistry of (2-(Benzyloxy)-4-iodophenyl)methanol is embedded within the dynamic and evolving fields of aryl halide and benzylic chemistry.

Aryl Halide Chemistry : Research in cross-coupling has historically relied on reactive aryl iodides and bromides. acs.org A major contemporary research direction is the development of highly active catalyst systems, often based on nickel or palladium with sophisticated phosphine (B1218219) ligands, capable of activating less reactive and more abundant aryl chlorides and even phenol (B47542) derivatives (via C–O bond activation). nih.govacs.org Another significant trend is the move towards more sustainable and practical reaction conditions, including the development of ligand-free protocols and reactions that can be performed in greener solvents like water. rsc.org While aryl iodides are already highly reactive, research continues to refine catalyst efficiency, allowing for lower catalyst loadings and milder reaction conditions, which is crucial for the synthesis of delicate, polyfunctional molecules. nih.gov

Benzylic Chemistry : The selective functionalization of benzylic positions is a highly active area of research. A key focus is the direct C-H oxidation of alkylarenes to form benzylic alcohols, which provides a more atom-economical route to these valuable intermediates than traditional multi-step methods. researchgate.netacs.org Furthermore, developing new chemoselective methods for the transformation of benzylic alcohols is of great interest. organic-chemistry.org This includes designing catalysts that can, for instance, oxidize a benzylic alcohol in the presence of other sensitive alcohols or that can facilitate novel coupling reactions at the benzylic position. The enhanced reactivity of the benzylic position is attributed to the stability of benzylic radical, cationic, or anionic intermediates due to resonance with the adjacent aromatic ring. wikipedia.org

Role As a Key Synthetic Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Scaffolds

Synthesis of Spiro Compounds

There is no documented evidence of (2-(Benzyloxy)-4-iodophenyl)methanol being employed as an intermediate in the synthesis of spiro compounds. Methodologies for creating spirocycles, such as those used for spiro heterocyclic steroids, typically involve starting materials like aminoalcohols derived from steroid backbones or cascade reactions from specifically designed precursors, none of which include the subject compound. nih.govnih.gov

Intermediate in the Formation of Heterocyclic Ring Systems

While aryl iodides are common building blocks for forming heterocyclic rings through reactions like palladium-catalyzed cyclization or multicomponent reactions, no studies were identified that specifically use this compound for this purpose.

Building Block for Analogs of Natural Products (excluding biological activity)

A thorough search did not yield any instances where this compound serves as a key building block in the total synthesis or analog preparation of natural products. Syntheses of natural product analogs often utilize commercially available or readily synthesized starting materials, but this particular compound is not featured in the available literature for such applications. rsc.orgresearchgate.net

Intermediate in the Development of Fine Chemicals and Specialty Materials (excluding material properties)

No specific patents or publications were found that describe the role of this compound as a crucial intermediate in the production of fine chemicals or specialty materials. While its structure could potentially be incorporated into larger molecules for such purposes, there is no documented research to support this.

Contribution to Chiral Pool Synthesis (if enantioselective approaches are utilized)

The compound this compound is an achiral molecule. While it could potentially be used as a substrate in an enantioselective reaction (for example, an asymmetric transformation of the hydroxymethyl group), no literature could be found documenting such a use. Therefore, there is no evidence of its contribution to chiral pool synthesis.

Based on the available scientific literature, This compound is not prominently featured as a key synthetic intermediate for the advanced applications specified. The absence of detailed research findings across these specific areas of complex organic synthesis prevents the creation of a scientifically accurate article that adheres to the provided outline. The compound remains a potentially useful, albeit underexplored, building block in organic chemistry.

Future Directions and Emerging Research Avenues for 2 Benzyloxy 4 Iodophenyl Methanol Research

Development of More Sustainable and Green Synthetic Protocols

The synthesis of functionalized aromatic compounds is often reliant on traditional methods that may involve harsh reagents, toxic solvents, and significant waste generation. A key future direction is the development of green and sustainable synthetic protocols for (2-(Benzyloxy)-4-iodophenyl)methanol and its derivatives.

Research in this area could focus on several promising strategies:

Eco-friendly Solvents and Reagents: Investigating the use of greener reaction media, such as polyethylene (B3416737) glycol (PEG-400) or propylene (B89431) carbonate, can significantly reduce the environmental impact. benthamdirect.comacs.orgnih.gov The development of methods using less toxic and more sustainable iodinating agents, moving away from harsh or corrosive chemicals, is a critical goal. benthamdirect.comnih.govmdpi.comresearchgate.net

Catalytic Approaches: The use of iron catalysts, which are abundant and environmentally benign, for key synthetic steps like etherification represents a sustainable alternative to precious metal catalysts. acs.orgnih.gov

Biocatalysis: Employing whole-cell biocatalysts or isolated enzymes for the synthesis or transformation of benzyl (B1604629) alcohols offers a highly sustainable route, operating under mild conditions with high selectivity. nih.gov

Electrochemical Synthesis: Electrochemical methods provide a green alternative for iodination and oxidation reactions by avoiding the need for chemical oxidants and often proceeding under ambient conditions. nih.govresearchgate.net

Synthetic ApproachTraditional MethodPotential Green AlternativeKey Advantages of Green Approach
IodinationUse of I2 with strong oxidants (e.g., nitric acid)Electrochemical iodination; use of KI/H2O2 or H5IO6/NaI in water. nih.govresearchgate.netAvoids toxic oxidants, uses safer reagents, can be performed in aqueous media.
Solvent ChoiceHalogenated solvents (e.g., DCM, chloroform)Propylene carbonate, polyethylene glycol (PEG), water. benthamdirect.comacs.orgReduced toxicity, improved biodegradability, potential for recycling.
Oxidation of AlcoholStoichiometric heavy metal oxidants (e.g., CrO3)Electrochemical oxidation; aerobic oxidation with benign catalysts. rsc.orgHigh atom economy, avoids toxic heavy metals, uses O2 or electricity as the oxidant.
EtherificationUse of precious metal catalysts (e.g., Ru). nih.govIron-catalyzed etherification. acs.orgnih.govUtilizes an earth-abundant and low-toxicity metal.

Catalytic Asymmetric Transformations Utilizing the Compound

The benzylic alcohol moiety in this compound is a prime target for catalytic asymmetric transformations to generate chiral molecules, which are of immense value, particularly in the pharmaceutical industry. Future research could explore its use as a prochiral substrate in various enantioselective reactions. The resulting chiral alcohol can then serve as a versatile intermediate for more complex targets.

Potential research avenues include:

Asymmetric Hydrogenation and Transfer Hydrogenation: Development of chiral catalysts for the asymmetric reduction of a ketone precursor to furnish chiral this compound.

Kinetic Resolution: Separation of a racemic mixture of the alcohol through enantioselective acylation or oxidation reactions, providing access to enantioenriched alcohol and its corresponding ester or aldehyde.

Directed C-H Functionalization: Using the hydroxyl group to direct a chiral catalyst to functionalize a nearby C-H bond, thereby creating a new stereocenter with high levels of control.

Advanced Mechanistic Investigations of Its Reactivity Profile

A deeper, fundamental understanding of the reactivity of this compound is crucial for optimizing existing transformations and discovering new ones. Advanced mechanistic studies, combining computational and experimental techniques, will be instrumental.

Key areas for investigation include:

Computational Modeling: Employing Density Functional Theory (DFT) calculations to model reaction pathways, transition states, and intermediate stabilities. acs.org This can provide insights into the roles of the benzyloxy and iodo substituents on the reactivity of the alcohol and the aromatic ring.

Reaction Kinetics: Performing kinetic studies to determine reaction orders, activation energies, and the influence of catalysts and reaction conditions on transformation rates.

Intermediate Trapping: Designing experiments to trap and characterize reactive intermediates, such as radicals or organometallic species, to elucidate reaction mechanisms. The benzylic position is activated towards free radical attack, making radical-mediated reactions a plausible pathway to investigate. msu.edu

Functional GroupPotential Reaction TypeMechanistic Question to InvestigateInvestigative Tool
Aryl Iodide (C-I)Cross-CouplingNature of the oxidative addition step with various metal catalysts.DFT Calculations, Kinetic Studies
Benzylic Alcohol (-CH2OH)OxidationRole of a proton-coupled electron transfer (PCET) mechanism. researchgate.netCyclic Voltammetry, Isotope Effect Studies
Aromatic RingElectrophilic SubstitutionDirecting effects and reactivity modulation by ortho-benzyloxy and para-iodo groups. beilstein-journals.orgHammett Analysis, Computational Modeling
Overall MoleculePhotochemical ReactionMechanism of C-I bond homolysis versus other photochemical pathways.Transient Absorption Spectroscopy

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control. numberanalytics.comnumberanalytics.com this compound is an ideal candidate for integration into such platforms, both for its synthesis and its use as a reactant.

Future research will likely focus on:

Continuous Flow Synthesis: Developing a multi-step, continuous flow process for the synthesis of the title compound, potentially telescoping multiple reaction steps without intermediate isolation. acs.org This approach can enhance safety, especially when handling potentially hazardous reagents. nih.gov

Automated Derivatization: Utilizing automated synthesis platforms, controlled by computer algorithms, to rapidly generate a library of derivatives from this compound. atomfair.cominnovationnewsnetwork.comnus.edu.sg This would be particularly powerful for drug discovery and materials science, where rapid lead optimization is crucial. innovationnewsnetwork.combohrium.com

In-line Analytics: Integrating real-time monitoring tools (e.g., IR, NMR spectroscopy) into the flow system to allow for rapid reaction optimization and quality control. atomfair.com

Exploration of New Functional Group Interconversions and Derivatization Routes

The three distinct functional groups on this compound provide a rich platform for exploring a wide range of derivatization strategies. Future work will undoubtedly uncover new routes for functional group interconversion (FGI), expanding its synthetic utility.

Key opportunities include:

Transformations of the Hydroxyl Group: Conversion of the alcohol to other functionalities such as halides, amines, azides, or ethers, which can serve as handles for further reactions. vanderbilt.eduub.edu

Reactions at the C-I Bond: Leveraging the aryl iodide for a host of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) to form new C-C, C-N, and C-O bonds. This remains one of the most powerful methods for elaborating aromatic structures.

Deprotection and Functionalization of the Phenol (B47542): Cleavage of the benzyl ether to unmask the phenol, which can then be used in reactions such as O-arylation, esterification, or as a directing group in electrophilic aromatic substitution.

Initial Functional GroupTarget Functional GroupPotential Reaction TypeExample Reagent(s)
Benzylic Alcohol (-CH2OH)Aldehyde (-CHO)Selective OxidationPCC, DMP, Electrochemical Oxidation
Benzylic Alcohol (-CH2OH)Benzyl Halide (-CH2X)Nucleophilic SubstitutionSOCl2, PBr3
Aryl Iodide (-I)Aryl Boronic Ester (-B(OR)2)Miyaura BorylationPd catalyst, Bis(pinacolato)diboron
Aryl Iodide (-I)Alkynyl (-C≡CR)Sonogashira CouplingPd/Cu catalyst, Terminal alkyne
Aryl Iodide (-I)Aryl Amine (-NHR)Buchwald-Hartwig AminationPd catalyst, Amine, Base
Benzyl Ether (-OCH2Ph)Phenol (-OH)Deprotection (Hydrogenolysis)H2, Pd/C

Application in Supramolecular Chemistry and Molecular Recognition Studies

The structural elements of this compound make it an intriguing candidate for studies in supramolecular chemistry and molecular recognition. The iodo group, in particular, is a powerful tool for crystal engineering.

Emerging research could explore:

Halogen Bonding: The iodine atom can act as a halogen bond (XB) donor, a highly directional non-covalent interaction. nih.gov This can be used to control the self-assembly of molecules in the solid state to form predictable supramolecular architectures. acs.orgnih.gov The strength of this interaction can be tuned, making it a valuable design element. nih.gov

Hydrogen Bonding: The hydroxyl group is a classic hydrogen bond donor and acceptor, while the ether oxygen can act as an acceptor. The interplay between halogen bonding and hydrogen bonding could lead to the formation of complex and robust multi-component assemblies.

Host-Guest Chemistry: Incorporation of this molecule into larger host structures to act as a recognition site for specific guest molecules. The combination of hydrophobic (benzyl, aryl) and hydrophilic/interactive (hydroxyl, iodo) parts could enable selective binding events.

Investigation of Photo- and Electro-Chemical Properties and Transformations (excluding direct applications)

The study of how this compound interacts with light and electricity opens up avenues for novel, reagent-free chemical transformations.

Photochemistry: The aryl iodide bond is susceptible to photochemical cleavage, which can generate an aryl radical. youtube.com This radical can participate in a variety of subsequent reactions, such as cyclizations or additions, offering a metal-free pathway to complex molecules. rsc.orgpreprints.org Research into the quantum yield and side reactions of this process would be foundational.

Electrochemistry: The benzylic alcohol can be electrochemically oxidized to an aldehyde or a carboxylic acid. rsc.orgrsc.orgresearchgate.net Investigating the mechanism, selectivity, and efficiency of this process on various electrode materials is a promising research direction. acs.org This approach aligns with green chemistry principles by using electrons as a traceless reagent. researchgate.net Understanding the electrochemical oxidation potentials can provide fundamental insights into the molecule's electronic properties. rsc.org

Q & A

Q. Optimization Strategies :

  • Monitor reaction progress via TLC or HPLC to minimize side products.
  • Use anhydrous solvents and inert atmospheres to prevent dehalogenation or oxidation of the iodine substituent.
  • Optimize stoichiometry (e.g., 1.2 equivalents of NIS for iodination) to balance yield and purity .

Advanced: How does the iodine substituent influence regioselectivity in cross-coupling reactions compared to bromine or chlorine analogs?

Methodological Answer:
The iodine atom’s larger atomic radius and lower electronegativity enhance its leaving-group ability in palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Ullmann couplings). Key considerations:

  • Electronic Effects : Iodine’s polarizability stabilizes transition states, accelerating oxidative addition compared to Br or Cl analogs .
  • Regioselectivity : Iodine’s steric bulk may favor coupling at less hindered positions. For example, in Stille couplings, iodine’s presence at the 4-position directs reactivity toward the 2-benzyloxy site due to steric and electronic factors.
  • Experimental Validation : Compare coupling rates using GC-MS or LC-MS to track product distribution under identical conditions .

Basic: What analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify benzyloxy protons (δ 4.8–5.1 ppm as a singlet) and methanol protons (δ 1.5–2.0 ppm, exchangeable with D₂O). Aromatic protons show splitting patterns consistent with substitution .
    • ¹³C NMR : Confirm iodine’s deshielding effect (C-I coupling at ~90–100 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic pattern (iodine’s signature 1:1 peak due to ¹²⁷I) .
  • IR Spectroscopy : Detect O-H stretching (~3200–3400 cm⁻¹) and C-I stretching (~500–600 cm⁻¹) .

Advanced: In cases where experimental NMR data conflicts with computational predictions, what strategies can resolve discrepancies?

Methodological Answer:
Discrepancies often arise from solvent effects, tautomerism, or dynamic processes. Mitigation strategies:

  • Solvent Modeling : Use computational tools (e.g., COSMO-RS) to simulate solvent interactions and compare with experimental CDCl₃ or DMSO-d₆ data .
  • Dynamic NMR (DNMR) : Probe temperature-dependent spectra to identify conformational exchange broadening (e.g., hindered rotation of the benzyloxy group) .
  • X-ray Crystallography : Resolve absolute configuration and validate computational geometry optimizations .

Advanced: What methodological considerations are critical for utilizing this compound in synthesizing kinase inhibitors?

Methodological Answer:
this compound serves as a versatile intermediate due to its orthogonal functional groups:

  • Benzyloxy Deprotection : Use catalytic hydrogenation (H₂/Pd-C) or BCl₃ to regenerate phenolic OH groups for further functionalization .
  • Iodine as a Handle : Perform cross-coupling to introduce heteroaryl or alkyl groups critical for kinase binding pockets. For example, Suzuki coupling with boronic acids to append pyridine or indole moieties .
  • Biological Testing : After derivatization, assess inhibitory activity via enzymatic assays (e.g., ATPase activity) and validate binding modes using molecular docking (e.g., AutoDock Vina) .

Basic: How can researchers address low yields during the iodination step in the synthesis?

Methodological Answer:
Low yields may result from incomplete iodination or competing side reactions. Solutions include:

  • Catalyst Screening : Use Lewis acids like FeCl₃ or BF₃·Et₂O to enhance electrophilicity of the iodinating agent .
  • Temperature Control : Perform iodination at 0–5°C to suppress poly-iodination.
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., from ethanol/water) to isolate the mono-iodinated product .

Advanced: What computational tools can predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model transition states and calculate activation energies for SNAr (nucleophilic aromatic substitution) reactions. Iodine’s leaving-group ability can be compared to Br/Cl using Fukui indices .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (e.g., para to the methanol group) to predict sites for nucleophilic attack .
  • Kinetic Studies : Correlate computed barriers with experimental rate constants (e.g., via UV-Vis monitoring of product formation) .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Work in a fume hood to prevent inhalation of volatile iodine byproducts.
  • Waste Disposal : Collect halogenated waste separately and neutralize with sodium thiosulfate before disposal .

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